(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoroaniline.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(3-bromo-2-chlorophenyl)ethane-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in (1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine may confer unique reactivity and properties compared to its analogs, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H10BrFN2 |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI Key |
RGFXAZBJMPYPQH-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(CN)N |
Origin of Product |
United States |
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